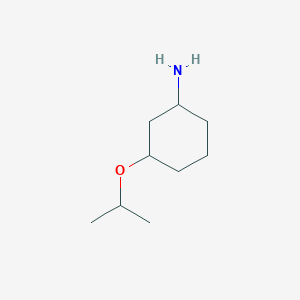
Methyl 4-(3-aminoprop-1-en-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-aminoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzoic acid and contains an amino group attached to a prop-1-en-1-yl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-aminoprop-1-en-1-yl)benzoate typically involves the reaction of 4-formylbenzoic acid with 3-aminoprop-1-ene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to convert the carboxylic acid group into a methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyl 4-(3-aminoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted esters or amides.
科学的研究の応用
Methyl 4-(3-aminoprop-1-en-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(3-aminoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.
類似化合物との比較
Similar Compounds
- Methyl 4-(3-aminoprop-1-yn-1-yl)benzoate
- Methyl 4-(3-aminopropyl)benzoate
- Methyl 3-amino-4-methylbenzoate
Uniqueness
Methyl 4-(3-aminoprop-1-en-1-yl)benzoate is unique due to the presence of the prop-1-en-1-yl side chain, which imparts distinct chemical and biological properties
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
methyl 4-[(E)-3-aminoprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,8,12H2,1H3/b3-2+ |
InChIキー |
ZDCIXLNTNYRJCV-NSCUHMNNSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/CN |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)


![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)




![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
